2-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide
Overview
Description
2-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide is a useful research compound. Its molecular formula is C15H16N2O3S2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.06023472 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies
- New Routes to Piperidines and Alkaloids : A method for the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines has been demonstrated. This process involves the conjugate addition of amino acids to acetylenic compounds, leading to the synthesis of several alkaloids, showcasing the compound's role in complex organic syntheses (Back & Nakajima, 2000).
Biological Activities
Carbonic Anhydrase Inhibition : The compound has been used as a precursor in the synthesis of novel acridine and bis-acridine sulfonamides, which exhibit effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII, indicating potential therapeutic applications (Ulus et al., 2013).
Anticancer Evaluation : Another research focus has been the synthesis and evaluation of 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety for their anticancer activity. These compounds have shown potent cytotoxic activity against various human cancer cell lines, indicating the compound's utility in developing new anticancer agents (Ravichandiran et al., 2019).
Material Science
- Polyimide Films : In material science, the compound has been studied as part of the synthesis of polyamic acids and polyimide films. These films, synthesized using various diamine monomers, including those with sulfone groups, have been investigated for their thermal, mechanical, optical transparency, and solubility properties. This research underscores the compound's relevance in the development of high-performance materials (Jeon et al., 2022).
Properties
IUPAC Name |
2-methyl-3-[(4-methylsulfanylphenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-10-13(15(16)18)4-3-5-14(10)17-22(19,20)12-8-6-11(21-2)7-9-12/h3-9,17H,1-2H3,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHXXESIPLVKES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)SC)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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